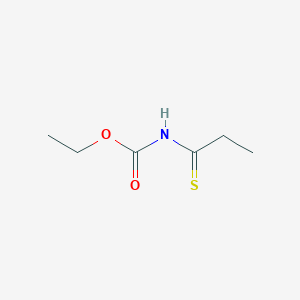

Ethyl N-propanethioylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-propanethioylcarbamate is a chemical compound with the molecular formula C6H11NO2S. It is also known by other names such as Ethylpropanethioylcarbamate .

Synthesis Analysis

While specific synthesis methods for Ethyl N-propanethioylcarbamate were not found, related compounds such as Ethyl Carbamate have been synthesized using molecularly imprinted polymers (MIPs). In this process, Ethyl Carbamate was used as the template molecule and β-cyclodextrin derivatives were employed as functional monomers .

Molecular Structure Analysis

The molecular structure of Ethyl N-propanethioylcarbamate consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . More detailed structural analysis was not found in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving Ethyl N-propanethioylcarbamate were not found in the search results. However, related compounds like Ethyl Carbamate have been studied extensively. Ethyl Carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step, and second from cyanide and hydrocyanic acid, via Ethyl Carbamate precursors such as cyanate .

Aplicaciones Científicas De Investigación

Synthesis of Ethoxycarbonyl Isothiocyanate

N-(Ethoxycarbonyl)thiopropionamide is used in the synthesis of ethoxycarbonyl isothiocyanate . The synthesis process involves reacting ethyl chloroformate with sodium thiocyanate, using Schiff base as a phase transfer catalyst . The yield of this reaction can be influenced by factors such as reaction temperature, reaction time, content of catalyst, and molar ratio of sodium thiocyanate to ethyl chloroformate .

Flotation Performance for Chalcopyrite

Ether thionocarbamates, synthesized from N-(Ethoxycarbonyl)thiopropionamide, have been studied for their flotation performance for chalcopyrite . These compounds showed better frothing properties and stronger affinity to chalcopyrite compared with other thionocarbamates .

HIV-1 Reverse Transcriptase Inhibitor

N-(Ethoxycarbonyl)thiopropionamide has been identified as a non-nucleoside HIV-1 reverse transcriptase inhibitor . This suggests potential applications in the treatment of HIV-1 infections .

Degradation of Ethyl Carbamate in Fermented Foods

Ethyl carbamate (EC), a carcinogen found in fermented foods, can be degraded by a novel ethyl carbamate hydrolase (ECH) isolated from Acinetobacter calcoaceticus . N-(Ethoxycarbonyl)thiopropionamide, as a related compound, may have potential applications in this area .

Production of Isothiocyanate Derivatives

N-(Ethoxycarbonyl)thiopropionamide can be used in the production of isothiocyanate derivatives . These derivatives have various applications in chemical and pharmaceutical industries .

Potential Applications in Cancer Prevention

Isothiocyanates, which can be synthesized from N-(Ethoxycarbonyl)thiopropionamide, have been studied for their potential applications in cancer prevention . They have been found to induce selective degradation of cellular α- and β-tubulins by proteasomes .

Mecanismo De Acción

The mechanism of action for Ethyl N-propanethioylcarbamate was not found in the search results. However, related compounds like Ethanol have been studied. Ethanol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors. Alcohol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl N-propanethioylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-3-5(10)7-6(8)9-4-2/h3-4H2,1-2H3,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKMJBWLRLQYTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)NC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394706 |

Source

|

| Record name | Ethyl N-propanethioylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-propanethioylcarbamate | |

CAS RN |

59812-12-3 |

Source

|

| Record name | Ethyl N-propanethioylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)